8-hydroxy-2H-chromene-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
8-hydroxy-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c11-5-7-4-8-2-1-3-9(12)10(8)13-6-7/h1-5,12H,6H2 |
InChI Key |
PMVXJAUNCXYUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC=C2)O)C=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 8 Hydroxy 2h Chromene 3 Carbaldehyde
Transformations of the Aldehyde Functional Group
The aldehyde group at the C-3 position is highly electrophilic and participates in numerous reactions typical of aromatic aldehydes, including oxidation, reduction, and condensation.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde functional group of chromene-3-carbaldehydes can be readily oxidized to the corresponding carboxylic acid. A well-established method for this transformation involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger like sulfamic acid. semanticscholar.org This reaction is typically carried out in a mixed solvent system, such as dichloromethane (B109758) (DCM) and water, at room temperature. semanticscholar.org The resulting 8-hydroxy-2H-chromene-3-carboxylic acid is a key intermediate for the synthesis of amides and other acid derivatives. semanticscholar.org
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| This compound | Sodium chlorite (NaClO₂), Sulfamic acid, DCM/H₂O, Room Temperature | 8-hydroxy-2H-chromene-3-carboxylic acid | semanticscholar.org |
Reduction Reactions to Primary Alcohol Moieties
The aldehyde group can be selectively reduced to a primary alcohol, yielding (8-hydroxy-2H-chromen-3-yl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. The reaction proceeds under gentle conditions, typically at room temperature, and effectively converts the carbonyl group to a hydroxymethyl group without affecting the aromatic ring or the phenolic hydroxyl group.
| Reactant | Reagents and Conditions | Product |
|---|---|---|
| This compound | Sodium borohydride (NaBH₄), Methanol, Room Temperature | (8-hydroxy-2H-chromen-3-yl)methanol |
Condensation Reactions: Formation of Imines, Oximes, and Hydrazones
The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack by primary amines and their derivatives, leading to a variety of condensation products. These reactions typically involve the formation of a C=N double bond and the elimination of a water molecule. masterorganicchemistry.comyoutube.com
Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under acid catalysis yields the corresponding imines. masterorganicchemistry.com The reaction of related chromene-3-carbaldehydes with anilines has been shown to produce these Schiff base intermediates, which can be used for further cyclization reactions. mdpi.com
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of oximes. wikipedia.org This reaction is a standard method for the characterization of aldehydes and ketones and proceeds by refluxing the reactants in an alcoholic solvent, often with a mild base like pyridine (B92270) or sodium acetate. ijprajournal.comresearchgate.net
Hydrazones: The reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. masterorganicchemistry.com The synthesis of chromone-hydrazones is typically achieved by refluxing the aldehyde and the hydrazine in ethanol, sometimes with an acid catalyst like p-toluenesulfonic acid (pTSA). mdpi.com
| Reaction Type | Nucleophile | General Product Structure | Reference |
|---|---|---|---|
| Imine Formation | Primary Amine (R-NH₂) | 8-hydroxy-2H-chromen-3-yl-methanimine derivative | masterorganicchemistry.commdpi.com |
| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime | wikipedia.orgijprajournal.com |
| Hydrazone Formation | Hydrazine (R-NH-NH₂) | This compound hydrazone derivative | masterorganicchemistry.commdpi.com |
Reactions Involving the Hydroxyl Group at Position 8
The phenolic hydroxyl group at position 8 is a crucial site for derivatization, primarily through reactions where its oxygen atom acts as a nucleophile. nih.gov
Nucleophilic Substitution Reactions
The oxygen atom of the 8-hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. acs.org Its reactivity is significantly enhanced upon deprotonation by a base to form the corresponding phenoxide anion. This strong nucleophile can then attack various electrophilic centers in nucleophilic substitution reactions to form ethers and esters. This reactivity is a hallmark of phenolic compounds, including the closely related 8-hydroxyquinoline (B1678124) scaffold. nih.gov
Ether and Ester Formation
The formation of ethers and esters represents the most common derivatization of the 8-hydroxyl group.
Ether Formation: Ethers, such as the well-documented 8-methoxy-2H-chromene-3-carbaldehyde, can be synthesized via the Williamson ether synthesis. nih.govnih.govsigmaaldrich.com This reaction involves treating the parent phenol (B47542) with a base (e.g., sodium hydride or potassium carbonate) to generate the phenoxide, which is then reacted with an alkyl halide (e.g., methyl iodide) to yield the corresponding ether.
Ester Formation: Esters are typically formed by reacting the hydroxyl group with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine or triethylamine), which serves to neutralize the acid byproduct and catalyze the reaction. Another example is the protection of the hydroxyl group, such as the reaction with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to form a tert-butyloxycarbonyl (Boc) ester, a common strategy in multi-step synthesis. nih.gov
| Reaction Type | Reagents | Product Class | Reference |
|---|---|---|---|
| Etherification (Williamson) | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | 8-alkoxy-2H-chromene-3-carbaldehyde | nih.gov |
| Esterification | Acyl Chloride (R-COCl) or Anhydride, Base (e.g., Pyridine) | (3-formyl-2H-chromen-8-yl) ester | nih.gov |
Table of Compounds
| Compound Name | Molecular Formula | Role/Mention |
|---|---|---|
| This compound | C₁₀H₈O₃ | Subject of article |
| 8-hydroxy-2H-chromene-3-carboxylic acid | C₁₀H₈O₄ | Oxidation product |
| (8-hydroxy-2H-chromen-3-yl)methanol | C₁₀H₁₀O₃ | Reduction product |
| This compound oxime | C₁₀H₉NO₃ | Condensation product |
| 8-methoxy-2H-chromene-3-carbaldehyde | C₁₁H₁₀O₃ | Ether derivative |
| Sodium chlorite | NaClO₂ | Oxidizing agent |
| Sulfamic acid | H₃NO₃S | Reagent for oxidation |
| Sodium borohydride | NaBH₄ | Reducing agent |
| Hydroxylamine | NH₂OH | Reagent for oxime formation |
| Hydrazine | N₂H₄ | Reagent for hydrazone formation |
| Potassium carbonate | K₂CO₃ | Base for ether synthesis |
| Pyridine | C₅H₅N | Base/Catalyst for esterification |
| Di-tert-butyl dicarbonate (Boc-anhydride) | C₁₀H₁₈O₅ | Protecting group reagent |
Cycloaddition and Annulation Reactions
The electron-deficient C2-C3 double bond in the 2H-chromene-3-carbaldehyde system, activated by the electron-withdrawing formyl group, readily participates as a dienophile or dipolarophile in various cycloaddition reactions. These reactions provide powerful and convergent pathways to complex fused and spirocyclic heterocyclic systems.
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. The synthesis of spiro-chromane derivatives can be achieved with a high degree of stereocontrol. For instance, the acid-catalyzed condensation of phenolic compounds with dihydropyrimidines can yield spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones. While starting from different precursors, these reactions exemplify the formation of a spiro-chromane core. The choice of acid catalyst and solvent conditions has been shown to be crucial in controlling the diastereoselectivity of the spiro-annulation process. nih.gov
In a reported synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, varying the acid catalyst allowed for the selective formation of different diastereomers. nih.gov This highlights a general principle where reaction conditions can be tuned to control stereochemical outcomes in the synthesis of complex spirocyclic chromenes.
Table 1: Effect of Acid Catalyst on Diastereoselective Synthesis of Spiro[chromane-2,4'-pyrimidine] Derivatives nih.gov
| Catalyst | Solvent | Diastereomeric Ratio ((2R,4R,6′R)/(2S,4R,6′R)) |
|---|---|---|
| p-TsOH | AcOH | Product isolated as a single (2S,4R,6′R*)-diastereomer |
This table is based on data for the synthesis of related spirochromane-pyrimidines and illustrates the principle of catalyst-controlled diastereoselectivity.
The Hetero-Diels-Alder (HDA) reaction is a powerful variant of the Diels-Alder reaction for constructing six-membered heterocycles. organic-chemistry.org In the context of 2H-chromene-3-carbaldehydes, the most direct application of the HDA reaction involves their conversion into 3-vinyl-2H-chromene derivatives, which then serve as reactive dienes. The olefination of the 3-carbaldehyde group (as detailed in section 3.4) generates a conjugated 1-oxadiene system embedded within the chromene framework.
This resulting diene system is intrinsically electron-rich and is primed to participate in inverse electron demand Diels–Alder reactions with electron-deficient dienophiles. nih.gov The reaction provides a convergent route to complex polycyclic systems containing the chromene motif fused to another six-membered ring. The regioselectivity of the cycloaddition is governed by the electronic properties of both the diene and the dienophile, often favoring the formation of a single regioisomer due to the polarization of the diene. youtube.com
The electron-deficient double bond of the 2H-chromene-3-carbaldehyde scaffold makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a direct route to five-membered heterocyclic rings fused to the chromene core. wikipedia.orgorganic-chemistry.org This reaction involves the combination of a 1,3-dipole, such as an azomethine ylide, with the chromene's C2-C3 double bond. nih.govnih.gov
A relevant model for this reactivity is the reaction of 3-nitro-2H-chromenes with stabilized azomethine ylides. The nitro group, being strongly electron-withdrawing like the carbaldehyde group, activates the double bond towards nucleophilic attack by the dipole. These reactions, often catalyzed by silver acetate, proceed via a Michael addition/Mannich reaction sequence to produce fused chromeno[3,4-c]pyrrolidines with high stereoselectivity. nih.govmdpi.com The reaction of 3-nitro-2-phenyl-2H-chromenes with azomethine ylides generated from α-iminoesters yields a mixture of endo and endo' isomers of the corresponding chromeno[3,4-c]pyrrolidines. nih.gov
Table 2: 1,3-Dipolar Cycloaddition of 3-Nitro-2-phenyl-2H-chromenes with Azomethine Ylides nih.gov
| Chromene Substituent (R¹) | Ylide Substituent (Ar) | Total Yield (%) | Diastereomeric Ratio (endo:endo') |
|---|---|---|---|
| H | 4-MeOC₆H₄ | 93 | 2.2:1 |
| 6-Cl | 4-MeOC₆H₄ | 91 | 2.3:1 |
| 6-Br | 4-MeOC₆H₄ | 89 | 2.3:1 |
| 8-MeO | 4-MeOC₆H₄ | 85 | 2.0:1 |
This table summarizes findings for the reaction with 3-nitro-2H-chromenes, which serve as a model for the reactivity of this compound.
Olefination Reactions: Wittig Reaction for 3-Vinyl-2H-chromenes
The formyl group at the C3 position of this compound is readily converted into a vinyl group through olefination reactions, most notably the Wittig reaction. This transformation is crucial as it converts the chromene-3-carbaldehyde into 3-vinyl-2H-chromene derivatives, which are valuable intermediates for further synthetic elaborations, particularly as dienes in cycloaddition reactions (see section 3.3.2).
Studies on closely related 2-aryl-4-chloro-2H-chromene-3-carbaldehydes have demonstrated their successful reactivity in Wittig reactions with aromatic ylides. mdpi.com The reaction typically proceeds to form 3-styryl-2H-chromenes, often as a mixture of (Z)- and (E)-isomers. mdpi.com The Wittig reaction provides a reliable method for extending the carbon framework at the 3-position, installing a synthetically versatile alkene functionality. mdpi.com
Impact of Substituents on Chemical Reactivity and Selectivity
The reactivity and selectivity of reactions involving the 2H-chromene-3-carbaldehyde core are significantly influenced by the nature and position of substituents on both the chromene ring and the reacting partner.
In reactions to form fused quinoline (B57606) systems from 2-aryl-4-chloro-2H-chromene-3-carbaldehydes, the presence of electron-donating methoxy (B1213986) groups on the reacting aniline (B41778) derivative was found to increase reactivity and improve product yields. mdpi.com Conversely, studies on the organocatalytic synthesis of 2H-chromenes have shown that substituents on the salicylaldehyde (B1680747) precursor (which forms the benzene (B151609) portion of the chromene) did not have a major effect on the reaction outcome. msu.edu
Structural Elucidation and Conformational Analysis of 8 Hydroxy 2h Chromene 3 Carbaldehyde and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the molecular framework and identify the functional groups present.
¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to each unique proton environment in the molecule.
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.7-10.0 ppm, due to the deshielding effect of the carbonyl group.
Vinyl Proton (=CH-): A singlet for the proton on C3 of the chromene ring, expected to be in the vinylic region.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear as a multiplet system in the aromatic region, generally between δ 6.8-7.8 ppm. The specific splitting pattern would depend on their coupling with each other.
Methylene (B1212753) Protons (-O-CH₂-): The two protons at the C2 position would likely appear as a singlet or a narrow multiplet.
Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary significantly depending on solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.
Carbonyl Carbon (C=O): The aldehyde carbon is highly deshielded and would appear at the low-field end of the spectrum, typically around δ 190-192 ppm. rsc.org
Aromatic and Vinylic Carbons: Carbons of the benzene ring and the C=C double bond of the dihydropyran ring would resonate in the δ 110-165 ppm range. rsc.org The carbon bearing the hydroxyl group (C8) and the oxygen-linked carbon of the pyran ring (C8a) would be found in the lower field portion of this range.
Methylene Carbon (-O-CH₂-): The C2 carbon would appear at the high-field (upfield) end of the spectrum.
Table 1: Predicted NMR Data for 8-hydroxy-2H-chromene-3-carbaldehyde based on Analogous Compounds
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.7 - 10.0 | 190 - 192 |
| Vinyl H (C4-H) | 7.5 - 7.8 | 130 - 145 |
| Aromatic H | 6.8 - 7.8 | 115 - 160 |
| Methylene H (C2-H₂) | 4.8 - 5.2 | 65 - 70 |
| Hydroxyl H (-OH) | Variable (broad) | - |
| Aromatic/Vinyl C | - | 110 - 165 |
| Carbonyl C | - | 190 - 192 |
| Methylene C (C2) | - | 65 - 70 |
Note: These are estimated ranges and actual values may vary.
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would display characteristic absorption bands.
Key expected absorptions include:
O-H Stretch: A broad and strong band for the hydroxyl group, typically appearing in the region of 3200-3600 cm⁻¹. libretexts.org
Aromatic C-H Stretch: A medium intensity band appearing just above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ range. libretexts.org
Aldehyde C-H Stretch: Two characteristic weak to medium bands are expected, one near 2850 cm⁻¹ and another near 2750 cm⁻¹. pressbooks.pub
C=O Stretch (Aldehyde): A very strong and sharp absorption is characteristic of the carbonyl group. Because it is conjugated with the C=C double bond, its frequency is lowered to the 1685-1705 cm⁻¹ range. libretexts.orgpressbooks.pub
C=C Stretch: Absorptions for the aromatic ring and the vinyl group are expected in the 1450-1650 cm⁻¹ region. vscht.czlibretexts.org
C-O Stretch: Bands corresponding to the aryl ether and alcohol C-O stretching vibrations would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic/Vinylic | C-H Stretch | 3010 - 3100 | Medium |
| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak to Medium |
| Aldehyde (Conjugated) | C=O Stretch | 1685 - 1705 | Strong, Sharp |
| Aromatic/Vinylic | C=C Stretch | 1450 - 1650 | Medium to Weak |
| Ether/Phenol (B47542) | C-O Stretch | 1000 - 1300 | Medium to Strong |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₀H₈O₃, giving it a molecular weight of approximately 176.17 g/mol . In a typical mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 176. Fragmentation patterns, resulting from the breakdown of the molecular ion, would provide further structural clues.
For a related compound, 8-methoxy-2H-chromene-3-carbaldehyde (C₁₁H₁₀O₃), the molecular weight is 190.20 g/mol . sigmaaldrich.com Mass spectrometry data for this derivative shows expected adducts, such as the [M+H]⁺ ion at m/z 191.07027. uni.lu A similar result would be anticipated for the hydroxy analogue.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). libretexts.org The chromene system in this compound contains an extended conjugated π-system, encompassing the benzene ring, the dihydropyran double bond, and the carbonyl group.
This extended conjugation is expected to result in strong absorptions in the UV region. The primary transitions would be π → π* transitions, characteristic of conjugated systems. The presence of the carbonyl group also allows for n → π* transitions, which are typically weaker. Increasing the extent of conjugation shifts the wavelength of maximum absorbance (λmax) to longer wavelengths. libretexts.org
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not described in the provided results, a study on its methoxy (B1213986) derivative, 8-methoxy-2H-chromene-3-carbaldehyde, offers significant insight. nih.govnih.gov
In the crystal structure of 8-methoxy-2H-chromene-3-carbaldehyde, the molecule is nearly planar, with the exception of the dihydropyran ring. nih.gov The crystal packing is stabilized by weak C-H···O hydrogen bonds. nih.gov It is highly probable that in the solid state, this compound would exhibit similar planarity and would be further stabilized by stronger intermolecular O-H···O hydrogen bonds involving the hydroxyl group and the carbonyl oxygen of neighboring molecules.
Conformational Analysis of the Dihydropyran Ring
The dihydropyran ring is a key structural feature of the chromene skeleton. acs.org Due to the presence of a stereocenter and sp³-hybridized carbon atoms, this ring is not planar. X-ray crystallographic analysis of 8-methoxy-2H-chromene-3-carbaldehyde revealed that the fused dihydropyran ring adopts a half-chair conformation. nih.govnih.gov In this conformation, the oxygen atom (O1) and the adjacent methylene carbon atom (C2) are positioned on opposite sides of the mean plane formed by the other four atoms of the ring. nih.gov This half-chair conformation is a common and energetically favorable arrangement for dihydropyran systems, minimizing torsional strain. Given the structural similarity, the dihydropyran ring in this compound is expected to adopt the same half-chair conformation.
Influence of Substitutions on Molecular Conformation and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
The conformation of the 2H-chromene ring system and the nature of intermolecular interactions in its crystalline state are significantly influenced by the type of substituent at the 8-position of the aromatic ring. Detailed crystallographic studies of derivatives, including methoxy and halogenated analogs, provide insight into these structural variations.
The fundamental molecular structure of the 2H-chromene core, as observed in derivatives, features a dihydropyran ring fused to a benzene ring. The dihydropyran ring typically adopts a non-planar conformation. For instance, in the case of 8-methoxy-2H-chromene-3-carbaldehyde, the dihydropyran ring is found in a half-chair conformation. Current time information in Pasuruan, ID. In this arrangement, the oxygen atom and the adjacent methylene carbon atom are positioned on opposite sides of the mean plane formed by the other four atoms of the ring. Current time information in Pasuruan, ID.
Substituents at the 8-position play a crucial role in dictating the packing of these molecules in the crystal lattice through various intermolecular interactions. These interactions include classical hydrogen bonds, weaker C-H···O hydrogen bonds, and, in the case of halogenated derivatives, halogen bonds.
In the crystal structure of 8-methoxy-2H-chromene-3-carbaldehyde, weak C-H···O hydrogen bonds are the primary intermolecular forces that link the molecules, forming a cohesive structure. Current time information in Pasuruan, ID. The presence of the methoxy group at the 8-position influences the electronic distribution and steric environment of the molecule, but it does not participate in strong hydrogen bonding itself.
The introduction of a halogen atom, such as bromine or chlorine, at the 8-position introduces the possibility of halogen bonding, a significant and directional non-covalent interaction. In the crystal structure of the related compound, 8-bromo-4-oxo-4H-chromene-3-carbaldehyde (a chromone (B188151) derivative), a short contact between the bromine atom and the formyl oxygen atom of an adjacent molecule is observed. nih.gov This distance is shorter than the sum of the van der Waals radii of bromine and oxygen, and the C-Br···O angle is nearly linear, which are characteristic features of a halogen bond. nih.gov Similarly, in 6,8-dichloro-4-oxochromene-3-carbaldehyde, a halogen bond is formed between the chlorine atom at the 8-position and the formyl oxygen atom. nih.gov These findings suggest that 8-halo-2H-chromene-3-carbaldehyde derivatives would also likely exhibit such halogen bonding, influencing their crystal packing.
While a crystal structure for the parent this compound is not available in the reviewed literature, the presence of the hydroxyl group would be expected to introduce strong O-H···O hydrogen bonds. These would likely be the dominant intermolecular interaction, potentially leading to the formation of dimers or chains, significantly influencing the crystal architecture.
The following table summarizes the key crystallographic and interaction data for related substituted chromene derivatives.
| Compound Name | Molecular Formula | Crystal System | Key Intermolecular Interactions |
| 8-methoxy-2H-chromene-3-carbaldehyde Current time information in Pasuruan, ID. | C₁₁H₁₀O₃ | Orthorhombic | Weak C-H···O hydrogen bonds |
| 8-bromo-4-oxo-4H-chromene-3-carbaldehyde nih.gov | C₁₀H₅BrO₃ | Monoclinic | C-H···O hydrogen bonds, Br···O halogen bonds, π-π stacking |
| 8-chloro-4-oxo-4H-chromene-3-carbaldehyde nih.gov | C₁₀H₅ClO₃ | Triclinic | π-π stacking interactions |
Computational Chemistry and Modeling Studies on 8 Hydroxy 2h Chromene 3 Carbaldehyde
Density Functional Theory (DFT) Calculations for Reaction Mechanism Validation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to validate and elucidate the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products.
In the context of chromene synthesis, DFT studies have been instrumental in understanding the regio- and stereoselectivity of complex multi-component reactions. For instance, in the synthesis of spirooxindole pyrrolidine/piperidine (B6355638) fused chromene aldehyde derivatives, which involves a [3+2] cycloaddition reaction with a 2H-chromene-3-carbaldehyde core, DFT calculations were used to probe the reaction mechanism. nih.govrsc.org These studies predicted that the cycloaddition proceeds through four closely lying transition states, with thermochemical analysis revealing the most favorable pathway to be meta-regioselective and endo-stereoselective. nih.gov
Furthermore, DFT calculations are used to compare theoretical structural parameters with experimental data obtained from techniques like X-ray crystallography. This comparison helps in confirming the synthesized structures. Studies on various chromene derivatives have shown a good agreement between DFT-calculated bond lengths and angles and those determined experimentally, thus validating the computational model. rsc.org The application of different functionals within DFT, such as M06-2X, allows for the precise calculation of geometries, frequencies, and electronic properties, which are crucial for understanding the stability and reactivity of these molecules. rsc.orgmdpi.com While many density functionals can produce significant errors in modeling complex organic reactions, certain functionals have been identified to provide a more balanced and accurate description of the multifaceted reaction pathways. osti.gov
The table below summarizes key applications of DFT in the study of reactions involving the chromene scaffold.
| DFT Application | Investigated System | Key Findings |
| Reaction Mechanism | [3+2] Cycloaddition for spiro-fused chromene aldehydes | Determined the reaction to be meta-regioselective and endo-stereoselective via the most favored transition state. nih.gov |
| Stereoselectivity | NHC-catalyzed [2+2] cycloaddition with ketenes | Identified the rate-determining and stereoselectivity-determining step, correctly predicting the major product isomer. nih.gov |
| Structural Validation | Pyrano-chromene derivatives | Showed good correlation between theoretical (DFT) and experimental (SC-XRD) structural data. rsc.org |
| Electronic Properties | Pyrano-chromene derivatives | Calculated frontier molecular orbitals (FMOs) and global reactivity parameters, linking them to the molecule's stability and potential non-linear optical (NLO) properties. rsc.org |
Molecular Docking Investigations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. japsonline.com This method is essential in drug discovery for screening virtual libraries of compounds and understanding their binding modes and affinities to a biological target.
For chromene derivatives, molecular docking has been extensively used to explore their potential as therapeutic agents. The general process involves preparing the 3D structures of the ligand (the chromene derivative) and the target protein, followed by a computational search for the best binding poses. The results are then scored based on the binding energy, which indicates the stability of the ligand-receptor complex.
Studies on various chromene-based compounds have demonstrated their potential to interact with a wide range of biological targets:
Anticancer: Indole-tethered chromene derivatives have been docked against the tubulin protein, a key target in cancer therapy. The results showed good binding affinities, with one derivative exhibiting a binding energy of -6.4 kcal/mol, forming five hydrogen bonds with key amino acid residues. nih.gov In another study, 4-aryl-4H-chromene derivatives were identified as potential inhibitors of cyclin-dependent kinase-2 (CDK-2), a target in breast cancer, with docking scores ranging from -9.180 to -8.006 Kcal/mol. japsonline.com
Antibacterial: Spiro-fused chromene aldehyde derivatives were investigated as potential inhibitors of DNA gyrase, an essential bacterial enzyme. Molecular docking revealed a strong binding affinity of -8.3 kcal/mol for a lead compound within the active site of E. coli DNA gyrase. rsc.org
Anti-Alzheimer's: Furo[3,2-g]chromene-6-carbaldehyde derivatives were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Docking studies helped to rationalize the observed inhibitory activity by showing how these molecules fit into the enzyme's active site. nih.gov
The following table presents a summary of molecular docking studies on chromene derivatives against various protein targets.
| Chromene Derivative Type | Protein Target | Biological Application | Reported Binding Energy/Score |
| Indole-tethered chromenes | Tubulin | Anticancer | -6.4 kcal/mol nih.gov |
| Spiro-fused chromene aldehydes | DNA Gyrase (E. coli) | Antibacterial | -8.3 kcal/mol rsc.org |
| 4-Aryl-4H-chromenes | Cyclin-dependent kinase-2 (CDK-2) | Breast Cancer | -9.180 to -8.006 Kcal/mol japsonline.com |
| Furochromone carbaldehydes | Acetylcholinesterase (AChE) | Anti-Alzheimer's | Favorable binding free energies compared to other derivatives nih.gov |
| Fluorinated chromenes | α-glucosidase | Antidiabetic | Favorable interactions through hydrogen bonding and hydrophobic contacts jazindia.com |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates with poor ADME profiles, thereby reducing late-stage failures. nih.gov Properties such as lipophilicity (log P), water solubility, blood-brain barrier (BBB) penetration, and adherence to drug-likeness rules (like Lipinski's rule of five) are commonly evaluated. nih.govrjptonline.org
For chromene derivatives, various studies have incorporated in silico ADME predictions to assess their potential as drug candidates. Software like SwissADME and QikProp are often used to calculate these properties. japsonline.comnih.gov For example, ADME analysis of novel indole-tethered chromene derivatives indicated that they followed all drug-likeness filters, suggesting good potential for oral bioavailability. nih.gov Similarly, studies on 4-aryl-4H-chromene derivatives and spiro-fused chromene aldehydes predicted favorable pharmacokinetic properties, supporting their potential as orally active drug candidates. rsc.orgjapsonline.com
The table below provides a representative set of predicted ADME properties for a class of chromene derivatives, highlighting the parameters typically assessed.
| Parameter | Description | Typical Predicted Value for Chromene Derivatives | Reference |
| Molecular Weight (MW) | Influences size-dependent absorption and diffusion. | < 500 g/mol | nih.gov |
| logP (Lipophilicity) | The octanol-water partition coefficient; affects solubility and membrane permeability. | < 5 | nih.gov |
| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | < 5 | nih.gov |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 | nih.gov |
| Total Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. | < 140 Ų | rjptonline.org |
| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross into the central nervous system. | Predicted to cross BBB | nih.gov |
These predictions help researchers to prioritize which synthesized compounds should proceed to more resource-intensive in vitro and in vivo testing.
Structure-Activity Relationship (SAR) Computational Analysis
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. deepdyve.com Computational SAR analysis uses quantitative structure-activity relationship (QSAR) models and other methods to identify key molecular features and functional groups that are critical for a compound's potency, selectivity, or other desired properties. mdpi.com
For the chromene scaffold, computational SAR analyses have provided valuable insights for designing more effective molecules. These studies typically involve synthesizing a series of related compounds with systematic structural modifications and correlating these changes with their biological effects.
Key findings from SAR studies on chromene derivatives include:
In a series of chromone (B188151) derivatives designed as inhibitors of the breast cancer resistance protein ABCG2, it was found that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were crucial for inhibitory activity. nih.gov
For chromene compounds with antiproliferative activity against multidrug-resistant cancer cells, SAR studies have identified the structural elements that contribute to both potency and selectivity. nih.gov
In the development of novel flavanone-containing chromenes, SAR analysis, in conjunction with molecular docking, helped to rationalize the observed antimicrobial and cytotoxic activities, guiding future design strategies. mdpi.com
Computational SAR provides a systematic way to explore the chemical space around a lead compound like 8-hydroxy-2H-chromene-3-carbaldehyde, suggesting modifications that could enhance its desired biological profile.
Biological Activities and Mechanistic Studies of 8 Hydroxy 2h Chromene 3 Carbaldehyde and Its Derivatives in Vitro Focus
Antimicrobial Activity Studies
Derivatives of the 2H-chromene-3-carbaldehyde framework have demonstrated notable antimicrobial effects against a spectrum of pathogens. These studies underscore the versatility of this chemical structure in combating bacterial and fungal strains.
In Vitro Evaluation Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
The antibacterial efficacy of chromene derivatives has been evaluated against Gram-positive bacteria, with Staphylococcus aureus being a primary target due to its clinical significance. A study on derivatives of 7-chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde revealed their potential to inhibit the growth of S. aureus. These compounds exhibited both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) activity. researchgate.net
Similarly, a series of novel flavanone-containing chromene derivatives, specifically 8-amino-10-phenyl-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-diydro-2H,10H-pyrano[2,3-f]chromene derivatives, were synthesized and tested for their antimicrobial properties. mdpi.com The majority of these compounds showed significant activity against various bacterial strains, including Gram-positive bacteria. mdpi.com The antimicrobial activity was assessed using the agar (B569324) well diffusion method, with minimum inhibitory concentrations (MIC) also determined. mdpi.combac-lac.gc.ca
**Table 1: In Vitro Antibacterial Activity of Chromene Derivatives against *Staphylococcus aureus***
| Compound/Derivative | Method | Concentration/MIC | Inhibition Zone (mm) | Reference |
| 7-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde derivatives | Disc Diffusion | 2, 3, and 5 mg/ml | Data not specified | researchgate.net |
| 8-amino-10-phenyl-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-diydro-2H,10H-pyrano[2,3-f] chromene derivatives | Agar Well Diffusion | 1 mg/mL | 13-21 | mdpi.com |
| 8-amino-10-phenyl-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-diydro-2H,10H-pyrano[2,3-f] chromene derivatives | MIC | µg/mL | 6.25-25 | mdpi.com |
In Vitro Evaluation Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Klebsiella planticola)
The antibacterial spectrum of chromene derivatives extends to Gram-negative bacteria, including the commonly studied Escherichia coli. Derivatives of 7-chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde have been shown to be active against E. coli. researchgate.net
Furthermore, the aforementioned series of 8-amino-10-phenyl-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-diydro-2H,10H-pyrano[2,3-f]chromene derivatives demonstrated even greater potency against Gram-negative bacteria compared to Gram-positive strains. mdpi.com Some of these derivatives exhibited higher inhibitory activity against E. coli than the reference drugs. bac-lac.gc.ca
**Table 2: In Vitro Antibacterial Activity of Chromene Derivatives against *Escherichia coli***
| Compound/Derivative | Method | Concentration/MIC | Inhibition Zone (mm) | Reference |
| 7-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde derivatives | Disc Diffusion | 2, 3, and 5 mg/ml | Data not specified | researchgate.net |
| 8-amino-10-phenyl-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-diydro-2H,10H-pyrano[2,3-f] chromene derivatives | Agar Well Diffusion | 1 mg/mL | 15-24 | mdpi.com |
| 8-amino-10-phenyl-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-diydro-2H,10H-pyrano[2,3-f] chromene derivatives | MIC | µg/mL | 6.25-12.5 | mdpi.com |
Data for Klebsiella planticola was not available in the searched literature.
Antifungal Activity Assessment
In addition to their antibacterial properties, chromene derivatives have shown promise as antifungal agents. A series of fluorescent 8-amino-10-phenyl-5-hydroxy-2-oxo-4-propyl-2H,10H-pyrano[2,3-f]chromene-9-carbonitrile derivatives were synthesized and evaluated for their in vitro antimicrobial activity, which included testing against fungal pathogens. bac-lac.gc.ca The investigation reported minimum inhibitory concentrations for these compounds against the tested fungi. bac-lac.gc.ca Other novel chromene derivatives have also been synthesized and have exhibited remarkable antimicrobial activity against various fungi. mdpi.com The chromene ring is recognized for its diverse biological activities, including antifungal effects. nih.govresearchgate.net
Proposed Mechanisms of Antimicrobial Action (e.g., Peptide deformylase inhibition)
While the exact mechanisms of antimicrobial action for 8-hydroxy-2H-chromene-3-carbaldehyde and its derivatives are not fully elucidated, some studies on related compounds offer potential insights. For some chromene derivatives, molecular docking studies have suggested that their antimicrobial activity may stem from the inhibition of DNA gyrase B, an essential bacterial enzyme. bac-lac.gc.ca This enzyme is a crucial target for several antibiotics. The structural similarity of some chromene derivatives to known DNA gyrase inhibitors supports this hypothesis. bac-lac.gc.ca
The search for novel antibacterial agents has also focused on peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis. researchgate.net While no direct studies linking this compound to PDF inhibition were found, this remains a plausible area for future investigation given the diverse mechanisms through which chromene derivatives exert their effects.
Anti-inflammatory Properties and Molecular Pathways
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of 2H-chromene-3-carbaldehyde have been investigated for their potential to modulate inflammatory pathways.
Enzyme Inhibition Studies (e.g., COX-1/COX-2 Inhibition)
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. A patent for 2H-chromene-3-carboxylates and their analogs described them as selective COX-2 inhibitors for treating inflammatory conditions. researchgate.net This selectivity is a desirable trait in anti-inflammatory drugs, as COX-1 is involved in maintaining normal physiological functions, and its inhibition can lead to undesirable side effects.
Further research has explored the anti-inflammatory potential of other chromene derivatives. A study on substituted N-(2-oxo-2H-chromen-3-yl)benzamides found that these compounds possess significant anti-inflammatory activity. researchgate.net Similarly, the cycloaddition reaction of 4-chloro-2H-chromene-3-carbaldehydes yielded derivatives that were screened for their anti-inflammatory effects. nih.gov
Table 3: Anti-inflammatory Activity of Chromene Derivatives
| Compound/Derivative | Assay | Target | Activity | Reference |
| 2H-Chromene-3-carboxylates and analogs | Patent | COX-2 | Selective Inhibition | researchgate.net |
| Substituted-N-(2-oxo-2H-chromen-3-yl)benzamides | In vivo (carrageenan-induced paw edema) | Inflammation | Significant reduction in paw edema | researchgate.net |
| 2H-Chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates | In vitro | TNF-α | Inhibition | nih.gov |
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB Pathway)
The anti-inflammatory potential of chromene derivatives is significantly linked to their ability to modulate key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. scienceopen.comnih.govnih.gov NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a pivotal role in the inflammatory response. nih.govmdpi.com
In unstimulated cells, NF-κB is held inactive in the cytoplasm by a family of inhibitor proteins known as IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded. This allows NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes for pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). scienceopen.comnih.govnih.gov
Studies on various chromene and benzochromene derivatives have demonstrated their capacity to inhibit this process. For instance, certain N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives have shown potent inhibition of LPS-induced NF-κB transcriptional activity in RAW 264.7 macrophage cells. researchgate.net The mechanism often involves preventing the degradation of IκBα and blocking the subsequent nuclear translocation of the NF-κB p65 subunit. scienceopen.com By inhibiting the NF-κB signaling pathway, these compounds effectively downregulate the expression of pro-inflammatory enzymes and cytokines, forming the basis of their anti-inflammatory effects observed in vitro. scienceopen.comnih.gov
Antioxidant Activity and Oxidative Stress Modulation
The presence of a hydroxyl group on the aromatic ring of this compound and its derivatives confers significant antioxidant properties. This activity is primarily attributed to their ability to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.
Free Radical Scavenging Mechanisms
The principal mechanism behind the antioxidant effect of these chromene derivatives is their function as free radical scavengers. nih.gov The hydroxyl (-OH) group attached to the chromene ring is crucial for this activity. It can donate a hydrogen atom to highly reactive free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, which is a stable free radical commonly used to assess antioxidant activity in vitro. mdpi.comresearchgate.net
Upon donating a hydrogen atom, the antioxidant itself becomes a radical, but this new radical is much more stable and less reactive due to the resonance delocalization of the unpaired electron over the aromatic ring system. This process effectively neutralizes the original, more damaging radical, thereby terminating the radical chain reaction. The color change in the DPPH assay, from deep violet to pale yellow, allows for the spectrophotometric measurement of a compound's scavenging ability. mdpi.comnih.gov The phenolic nature of these compounds makes them effective hydrogen donors, a key characteristic of potent radical scavengers. mdpi.com
Inhibition of Oxidative Damage
By scavenging free radicals, this compound derivatives help to prevent oxidative damage to vital cellular components. mdpi.com Free radicals can attack and damage lipids, proteins, and nucleic acids, leading to cellular dysfunction and contributing to various pathological conditions. One of the most significant forms of this damage is lipid peroxidation, a chain reaction that degrades lipids in cell membranes, leading to loss of membrane integrity and the formation of cytotoxic byproducts. nih.gov
In vitro studies have demonstrated that 4-hydroxy-chromene-2-one derivatives can inhibit lipid peroxidation. mdpi.comnih.govresearchgate.net By neutralizing the radicals that initiate and propagate the peroxidation chain, these compounds protect cell membranes from damage. Furthermore, by preventing oxidative damage to DNA, these molecules can reduce the formation of lesions such as 8-hydroxydeoxyguanosine (8-OHdG), a well-known biomarker of oxidative DNA damage and carcinogenesis. nih.gov
Anticancer Research in Cell Lines (In Vitro)
The chromene scaffold is a key feature in many compounds investigated for their potential as anticancer agents. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various human cancer cell lines, often through the induction of programmed cell death, or apoptosis.
Cytotoxicity Evaluation in Human Cancer Cell Lines
The cytotoxic potential of chromene derivatives has been evaluated against a panel of human cancer cell lines using assays like the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard measure of cytotoxicity. Studies have reported promising IC₅₀ values for various chromene derivatives, indicating their potential as anticancer agents. ias.ac.innih.gov For example, certain chromene-based chalcones and styryl-chromene derivatives have demonstrated significant cytotoxicity against cell lines including those from breast, colon, and cervical cancers. ias.ac.inresearchgate.net
Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected Chromene Derivatives in Human Cancer Cell Lines
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene (9g) | HeLa (Cervical Cancer) | 10 | ias.ac.in |
| Benzochromene Derivative 14 | MCF-7 (Breast Cancer) | 3.53 | researchgate.net |
| Benzochromene Derivative 14 | HepG2 (Liver Cancer) | 7.79 | researchgate.net |
| Benzochromene Derivative 14 | HCT-116 (Colon Cancer) | 8.10 | researchgate.net |
Apoptosis Induction Mechanisms in Cancer Cells
A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis. researchgate.net Apoptosis is an energy-dependent, programmed process of cell death that is essential for eliminating damaged or cancerous cells. Chromene derivatives have been shown to trigger apoptosis through multiple intricate mechanisms.
One major pathway involves the activation of a cascade of cysteine proteases known as caspases. These enzymes, such as caspase-3, -7, -8, and -9, are the central executioners of apoptosis. nih.govresearchgate.net Studies on 4-aryl-4H-chromenes and other related structures have shown that these compounds can significantly increase the activity of effector caspases like caspase-3 and caspase-7 in cancer cells. researchgate.netnih.gov The activation of initiator caspases like caspase-8 suggests the involvement of the extrinsic (death receptor-mediated) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. researchgate.netnih.gov
Furthermore, some chromene-based chalcones have been found to induce apoptosis by targeting the microtubule network. researchgate.net Microtubules are critical for cell division, and their disruption can arrest the cell cycle, typically at the G2/M phase, and subsequently trigger apoptosis. ias.ac.in This is often accompanied by an increase in the expression of cell cycle regulatory proteins like Cyclin B1. ias.ac.in
Molecular Target Identification and Interactions
The precise molecular targets of this compound are not extensively documented in publicly available research. However, studies on structurally similar chromene derivatives provide valuable insights into their potential mechanisms of action, with a notable focus on bacterial DNA gyrase.
Molecular docking studies have been instrumental in elucidating the potential interactions between chromene-based compounds and their biological targets. For instance, derivatives of 2H-chromene-3-carbaldehyde have been investigated for their antibacterial properties, with in silico docking studies pointing towards DNA gyrase as a plausible target. nih.gov One study on spiro indanone fused pyrano[3,2-c]chromene derivatives, synthesized from 2H-chromene-3-carbaldehydes, revealed enhanced binding to the bacterial DNA gyrase of both E. coli and S. aureus. nih.gov Specifically, one derivative exhibited a significant binding affinity of -8.3 kcal/mol. nih.gov
Furthermore, a thesis focused on the synthesis and biological evaluation of 8-amino-10-phenyl-5-hydroxy-2-oxo-4-propyl-2H,10H-pyrano[2,3-f]chromene-9-carbonitrile derivatives, which share a core structural similarity, reported docking experiments targeting the ATP binding pocket of the DNA gyrase B enzyme. nih.gov The results indicated that these compounds likely share a similar binding mode to known DNA gyrase inhibitors, clorobiocin (B606725) and novobiocin. nih.gov These findings collectively suggest that DNA gyrase is a promising molecular target for this compound and its analogs, warranting further experimental validation.
Table 1: Molecular Docking Data of Related Chromene Derivatives
| Derivative Class | Target Enzyme | Organism | Binding Affinity (kcal/mol) |
| Spiro indanone fused pyrano[3,2-c]chromene | DNA gyrase | E. coli, S. aureus | -8.3 |
| 8-amino-10-phenyl-5-hydroxy-2-oxo-4-propyl-2H,10H-pyrano[2,3-f]chromene-9-carbonitrile | DNA gyrase B (ATP binding pocket) | Not Specified | Similar to clorobiocin and novobiocin |
Data synthesized from available research on structurally related compounds.
Other Investigated Biological Activities (e.g., Aldose Reductase Inhibition)
Beyond antibacterial activity, the potential for this compound and its derivatives to inhibit other enzymes, such as aldose reductase, has been a subject of interest. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. nih.govnih.gov
Further research, including specific in vitro enzyme inhibition assays, is necessary to definitively determine the aldose reductase inhibitory potential and efficacy of this compound and its derivatives.
Applications of 8 Hydroxy 2h Chromene 3 Carbaldehyde in Specialized Research Areas
Role as a Key Intermediate in Complex Heterocyclic Compound Synthesis
The strategic placement of reactive functional groups on the 2H-chromene scaffold makes 8-hydroxy-2H-chromene-3-carbaldehyde a pivotal starting material for the synthesis of a diverse array of complex heterocyclic compounds. The aldehyde group readily participates in condensation reactions, while the hydroxyl group can be involved in cyclization processes, leading to the formation of fused ring systems.
Researchers have extensively utilized substituted 2H-chromene-3-carbaldehydes in multicomponent reactions (MCRs) to generate molecularly diverse and complex scaffolds in a single synthetic operation. chemicaljournal.inresearchgate.net These reactions offer significant advantages in terms of efficiency and atom economy. For instance, 2H-chromene-3-carbaldehydes have been employed in one-pot, three-component reactions with isatin (B1672199) and an amino acid, such as L-proline, to synthesize spiro[chromeno[3,4-a]pyrrolizine-11,30-indoline] derivatives. researchgate.net This highlights the ability of the chromene aldehyde to act as a crucial component in constructing intricate spirocyclic systems, which are of increasing interest in drug discovery. researchgate.netdndi.org
The reactivity of the aldehyde function also allows for its participation in reactions like the hetero-Diels-Alder reaction. This has been demonstrated in the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives. researchgate.net Such transformations underscore the utility of this compound as a precursor to complex, polycyclic heterocyclic systems. researchgate.netnih.gov
Below is a table summarizing examples of complex heterocyclic compounds synthesized from 2H-chromene-3-carbaldehyde derivatives:
| Starting Material (Derivative) | Reagents | Resulting Heterocyclic System | Reaction Type |
| 2H-chromene-3-carbaldehyde | Isatin, L-proline | Spiro[chromeno[3,4-a]pyrrolizine-11,30-indoline] | 1,3-Dipolar Cycloaddition |
| 2H-chromene-3-carbaldehyde | Indanone | Spiro indanone fused pyrano[3,2-c]chromene | Hetero-Diels-Alder |
| 2-Aryl-4-chloro-2H-chromene-3-carbaldehyde | Indole | 3,3'-[(2-aryl-4-chloro-2H-chromen-3-yl)methylene]bis(1H-indoles) | Condensation |
| 2-Aryl-4-chloro-2H-chromene-3-carbaldehyde | Anilines | 6-aryl-6H-chromeno[3,4-c]quinolines | Condensation/Cyclization |
| Substituted 2H-chromene aldehydes | 2-Aminopyridine, Nitroalkane | 2H-chromene-based imidazo[1,2-a]pyridines | Multicomponent Reaction |
Utility in Natural Product Synthesis
The 2H-chromene skeleton is a fundamental structural motif present in a wide variety of natural products that exhibit significant biological activities. nih.govnih.gov While a direct total synthesis of a natural product starting from this compound is not extensively documented, its role as a key synthetic intermediate allows for the construction of analogues of naturally occurring compounds. The functional handles on this compound provide the necessary reactivity to build upon its core structure and introduce the complexities found in nature.
For example, the chromene framework is found in a class of natural products known as the precocenes, which exhibit anti-juvenile hormone activity in insects. The synthesis of these and other chromene-containing natural products often involves the construction of the chromene ring as a key step, a process for which derivatives of salicylaldehyde (B1680747), the precursor to this compound, are essential.
The versatility of the 2H-chromene-3-carbaldehyde scaffold is further demonstrated by its use in the synthesis of flavonoids and other related natural product classes. chemimpex.com The ability to modify both the phenolic and aldehydic portions of the molecule allows for a modular approach to synthesizing a library of natural product-like compounds for biological screening.
Chemosensor Design and Development
The design of selective and sensitive chemosensors for the detection of metal ions is a significant area of research with applications in environmental monitoring, biological imaging, and industrial process control. The structural features of this compound make it an attractive candidate for the development of such sensors.
Metal Ion Coordination Studies (e.g., Ag⁺ selective chemosensor)
The 8-hydroxy group in conjunction with the adjacent aldehyde oxygen on the chromene ring forms a potential bidentate coordination site for metal ions. This chelation can lead to a change in the electronic properties of the molecule, which can be harnessed for sensing applications. While specific studies on this compound as a selective chemosensor for silver ions (Ag⁺) are not prominently reported, the analogous 8-hydroxyquinoline (B1678124) scaffold is a well-known chelating agent for a variety of metal ions and has been extensively used in the design of fluorescent sensors.
The development of a multi-functional chemosensor for the ratiometric fluorescent detection of Ag⁺ has been reported for a molecule synthesized from octopamine (B1677172) and 4-dimethylaminocinnamaldehyde, demonstrating the potential of cinnamaldehyde (B126680) derivatives in sensor design. chemicaljournal.in Given the structural similarities, it is plausible that Schiff base derivatives of this compound could exhibit selective binding towards Ag⁺ and other transition metal ions. The formation of a coordination complex would restrict the rotation around the C=N bond, potentially leading to a "turn-on" fluorescence response.
Photophysical Properties in Sensor Applications (e.g., Fluorescence)
The chromene ring system is inherently fluorescent, and its photophysical properties can be modulated by the introduction of substituents and through interactions with the local environment. Upon chelation with a metal ion, significant changes in the absorption and emission spectra of a sensor molecule are often observed. This can manifest as an enhancement or quenching of the fluorescence intensity, or a shift in the emission wavelength (ratiometric sensing).
For instance, a novel fluorescent chemosensor with aggregation-induced emission properties was designed for the detection of Fe³⁺, CN⁻, and SO₃²⁻, highlighting how molecular design can lead to high selectivity and sensitivity. rsc.org In the context of this compound, the formation of a metal complex would likely lead to a more rigid structure, which can enhance fluorescence quantum yield by reducing non-radiative decay pathways. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a common mechanism in "turn-on" fluorescent sensors. nih.gov The specific photophysical response would be dependent on the nature of the metal ion and the coordination geometry of the resulting complex.
The following table presents a summary of photophysical properties of related chemosensors, illustrating the principles that could be applied to sensors derived from this compound.
| Sensor Base | Target Ion | Sensing Mechanism | Observed Photophysical Change |
| 2-Hydroxynaphthalene acylhydrazone | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence |
| Triphenylamine derivative | Fe³⁺, CN⁻, SO₃²⁻ | Aggregation-Induced Emission | Fluorescence quenching |
| Octopamine-cinnamaldehyde Schiff base | Ag⁺ | Ratiometric | Shift in fluorescence emission from blue to sky blue |
Precursors for Advanced Pharmaceutical Scaffolds
The 2H-chromene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. nih.gov Consequently, this compound serves as an important precursor for the development of advanced pharmaceutical scaffolds with potential therapeutic applications.
The versatility of the 2H-chromene-3-carbaldehyde allows for its elaboration into a variety of derivatives that have been investigated for their biological activities. For example, compounds derived from this scaffold have been reported to exhibit anti-inflammatory and anticancer properties. nih.govchemimpex.com The aldehyde functionality can be readily converted into other functional groups, such as imines, oximes, and hydrazones, each leading to a new class of compounds with potentially unique biological profiles.
Furthermore, the chromene scaffold can be incorporated into larger, more complex molecules. For instance, microwave-assisted multicomponent reactions have been used to synthesize novel 2H-chromene derivatives bearing phenylthiazolidinone moieties, which have shown remarkable antimicrobial activity. mdpi.com The ability to readily synthesize a diverse library of chromene-based compounds from a common precursor like this compound is a significant advantage in the drug discovery process, allowing for the systematic exploration of structure-activity relationships.
Future Directions and Research Perspectives for 8 Hydroxy 2h Chromene 3 Carbaldehyde
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2H-chromene-3-carbaldehydes is typically achieved through the reaction of corresponding salicylaldehydes with α,β-unsaturated aldehydes like acrolein. nih.gov For the specific synthesis of 8-hydroxy-2H-chromene-3-carbaldehyde, a plausible route involves the reaction of 2,3-dihydroxybenzaldehyde (B126233) with acrolein. A closely related analog, 8-methoxy-2H-chromene-3-carbaldehyde, is synthesized by refluxing 2-hydroxy-3-methoxybenzaldehyde (B140153) and acrolein in 1,4-dioxane (B91453) with potassium carbonate. nih.gov
Future research should focus on developing more sustainable and efficient "green" synthetic protocols. This includes the exploration of:
Microwave-assisted synthesis: This technique has been successfully used to prepare related 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde, often reducing reaction times from hours to minutes. mdpi.comresearchgate.net
Eco-friendly solvent systems: Replacing traditional organic solvents with greener alternatives, such as water-ethanol mixtures, can significantly reduce the environmental impact. nih.gov
Recyclable catalysts: Employing recyclable organocatalysts, like pyridine-2-carboxylic acid, which can exhibit dual acid-base behavior, could enhance the efficiency and sustainability of the synthesis. nih.gov
One-pot multicomponent reactions: Designing one-pot procedures that combine several reaction steps without isolating intermediates would improve atom economy and reduce waste, a strategy already applied to other chromene syntheses. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Chromene-3-carbaldehyde Scaffolds
| Methodology | Key Reagents/Conditions | Advantages | Relevant Chromene Example | Reference |
|---|---|---|---|---|
| Conventional Reflux | Salicylaldehyde (B1680747), Acrolein, K₂CO₃, Dioxane | Established, good yield | 8-methoxy-2H-chromene-3-carbaldehyde | nih.gov |
| Microwave-Assisted Synthesis | Selenium Dioxide, DMF, Acetic Acid | Drastically reduced reaction time | 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde | mdpi.commdpi.com |
| Green Protocol | Pyridine-2-carboxylic acid, Water-EtOH | Sustainable, high atom economy, recyclable catalyst | 2-amino-4H-chromene-3-carbonitrile derivatives | nih.gov |
| Organocatalytic Domino Reaction | L-pipecolinic acid, Toluene | High yield, simple catalytic system | 3-substituted 2-phenyl-2H-chromenes | nih.gov |
Exploration of Undiscovered Reactivity Pathways and Stereochemical Control
The aldehyde group at the C-3 position is a versatile chemical handle for a variety of transformations. Future work should systematically explore its reactivity in the context of the 8-hydroxy scaffold. Known reactions for related chromene-3-carbaldehydes that warrant investigation include:
Wittig and Horner-Wadsworth-Emmons reactions: To synthesize novel 3-styryl-2H-chromene derivatives, which have shown potential as antimicrotubule agents. nih.govias.ac.in
Condensation with anilines: To generate fused heterocyclic systems like chromeno[3,4-c]quinolines. nih.gov
Cycloaddition reactions: Engaging the molecule in [4+2] oxa-hetero-Diels–Alder reactions or 1,3-dipolar cycloadditions could lead to complex spirocyclic structures with potential bioactivity. researchgate.net
A significant challenge and opportunity lie in stereochemical control. The synthesis of chiral chromenes is of great interest, as different enantiomers often exhibit distinct biological activities. Organocatalytic methods using catalysts like L-pipecolinic acid have been attempted for related structures, but with poor enantioselectivity (5-17% ee). nih.gov Future research should focus on developing new chiral catalysts or methodologies capable of delivering high stereocontrol in reactions involving the this compound core.
Advanced In Vitro Biological Profiling and Molecular Target Validation
The broader chromene class is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's activities. nih.govnih.gov While 2H-chromene-3-carbaldehyde is cited as a key intermediate for anti-inflammatory and anti-cancer agents, specific biological data for the 8-hydroxy variant is lacking. chemimpex.com
A crucial future direction is the comprehensive in vitro biological profiling of this compound and its simple derivatives. This systematic screening is essential to establish a baseline structure-activity relationship (SAR).
Table 2: Reported Biological Activities of Related Chromene Derivatives
| Compound Class | Biological Activity | Specific Finding | Reference |
|---|---|---|---|
| (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene | Anticancer (Antimitotic) | IC₅₀ of 10 μM against HeLa cells; disrupts microtubule network. | ias.ac.in |
| 2-Amino-3-cyano-4H-chromenes | Antimicrobial & Antioxidant | Various derivatives showed good to excellent activity against S. aureus, E. coli, and fungal strains. | nanobioletters.com |
| General Chromenes | Anti-inflammatory, Anticancer | The 2H-chromene skeleton is a core structure in many biologically active compounds. | nih.gov |
| Chromeno[3,2-c]pyridines | Neurodegenerative Diseases | Demonstrates potential for treating neurodegenerative diseases. | mdpi.com |
Future research should involve screening against a diverse panel of cancer cell lines, bacterial and fungal strains, and key enzymes implicated in diseases like Alzheimer's (e.g., cholinesterases). Subsequent molecular target validation studies for any identified "hits" will be critical to elucidate their mechanism of action.
Rational Design and Synthesis of New Functionalized Derivatives with Enhanced Bioactivity
Following initial biological screening, the rational design and synthesis of new derivatives can be undertaken to optimize potency and selectivity. The this compound scaffold offers multiple points for modification:
The C-3 Aldehyde: Conversion into imines, oximes, hydrazones, or amides can introduce new functionalities and interaction points for biological targets.
The C-2 Position: Introduction of aryl or other substituents via reactions like the Petasis condensation can significantly influence bioactivity. organic-chemistry.org
The Aromatic Ring: The C-8 hydroxyl group can be used as a handle for further derivatization (e.g., etherification, esterification) to modulate properties like lipophilicity and target engagement.
Hybrid Molecules: Linking the chromene scaffold to other known pharmacophores (e.g., indole, quinoline) is a promising strategy for developing agents with dual-action mechanisms. nih.gov
The synthesis of function-oriented derivatives, such as attaching a biotin (B1667282) tag, could facilitate the purification and identification of protein targets, a strategy already conceptualized for other chromene systems. nih.gov
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
To accelerate the discovery process, computational methods should be integrated with experimental work. For related chromene systems, computational tools are already being used to:
Predict Reaction Mechanisms: Density Functional Theory (DFT) studies have been employed to understand the regio- and stereoselectivity of cycloaddition reactions involving 2H-chromene-3-carbaldehydes. researchgate.net
Elucidate Reaction Pathways: Low-level theory calculations have been used to investigate the transition states in Wittig reactions. nih.gov
Predict Physicochemical Properties: Public databases provide computationally predicted data such as XlogP and topological polar surface area, which are useful in early-stage drug design. uni.luchem960.com
Simulate Biological Interactions: Molecular docking can predict the binding modes of chromene derivatives within the active sites of target enzymes, complementing in vitro results. researchgate.net
Future efforts should apply these computational approaches directly to this compound. Such studies can provide a deeper understanding of its intrinsic reactivity, guide the design of stereoselective syntheses, and predict the biological potential of novel derivatives before their synthesis, saving time and resources.
Expanding Applications in Materials Science and Advanced Analytical Chemistry
Beyond its biological potential, the 2H-chromene-3-carbaldehyde scaffold possesses interesting photophysical properties that make it a candidate for applications in materials science. chemimpex.comrsc.org The extended π-system of the chromene core suggests potential for fluorescence and non-linear optical properties.
Future research should focus on characterizing the photophysical properties of this compound. The presence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group could lead to interesting intramolecular charge-transfer (ICT) characteristics. This opens up possibilities for its use as:
Fluorescent Probes and Sensors: The hydroxyl group could act as a recognition site for specific analytes (e.g., metal ions), with binding events leading to a measurable change in fluorescence.
Organic Light-Emitting Diodes (OLEDs): Chromene derivatives are being explored as components in OLEDs. chemimpex.com The specific electronic properties of the 8-hydroxy variant should be investigated for its potential as an emitter or host material.
Functional Dyes: The chromophore could be modified and incorporated into larger polymer systems to create advanced functional materials.
Q & A
Q. What are the common synthetic routes for preparing 8-hydroxy-2H-chromene-3-carbaldehyde and its derivatives?
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, the crystal structure of 8-methoxy-2H-chromene-3-carbaldehyde was resolved using SHELX software, which is widely employed for small-molecule refinement . Complementary techniques include NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For derivatives, IR peaks near 1680–1700 cm⁻¹ confirm the aldehyde carbonyl group, while NMR δ ~9.8–10.2 ppm corresponds to the aldehyde proton .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Flash column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from acetone or dichloromethane (DCM) is used to obtain high-purity crystals for structural studies . For thermally sensitive derivatives, low-temperature crystallization or preparative thin-layer chromatography (TLC) may be employed.
Q. How are bioactivity screenings (e.g., anti-inflammatory) designed for this compound?
- Methodological Answer : In vivo anti-inflammatory activity is typically assessed using carrageenan-induced paw edema models in rats. Compounds are administered intraperitoneally (5 mg/kg), and edema reduction is measured 3–6 hours post-injection. Indomethacin (10 mg/kg) serves as a positive control. Statistical analysis (e.g., ANOVA) compares treated groups to controls .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent polarity, or incubation time). Systematic validation should include:
Q. What strategies optimize synthetic yields of this compound derivatives?
- Methodological Answer : Design of Experiments (DoE) can identify critical factors:
- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
Q. How can computational methods elucidate the pharmacological mechanisms of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or NF-κB. For example, chromene derivatives show anti-inflammatory activity via COX-2 inhibition, which can be validated by comparing docking scores with experimental IC₅₀ values . MD simulations (GROMACS) further assess stability of ligand-target complexes.
Q. What challenges arise in refining X-ray crystallographic data for this compound?
- Methodological Answer : High-resolution (<1.0 Å) data are required to resolve hydrogen-bonding networks. Challenges include:
Q. How are novel derivatives designed to enhance specific bioactivities?
- Methodological Answer : Structure-Activity Relationship (SAR) studies guide derivatization:
- Electron-withdrawing groups (e.g., -NO₂ at C-6) enhance antimicrobial activity.
- Allylation at C-8 improves anti-cancer potency by increasing lipophilicity .
- Oxime ethers (e.g., reaction with hydroxylamine) are synthesized for enhanced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
